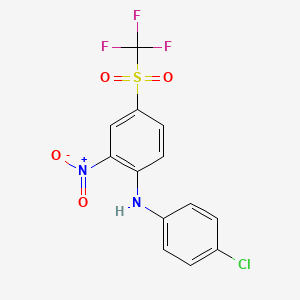
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline is a complex organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a trifluoromethanesulfonyl group attached to an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivativeThe reaction conditions often require the use of strong acids, such as triflic acid, and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s electrophilicity, making it a potent reagent for various chemical transformations. The nitro group can participate in redox reactions, while the chlorophenyl group provides additional sites for substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Similar structure but with a bromine atom instead of chlorine.
N-(4-Methylphenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Contains a methyl group instead of chlorine.
N-(4-Fluorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Features a fluorine atom in place of chlorine.
Uniqueness
The presence of the trifluoromethanesulfonyl group, in particular, enhances its electrophilic properties, making it a valuable compound for various synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
2069-51-4 |
|---|---|
Molekularformel |
C13H8ClF3N2O4S |
Molekulargewicht |
380.73 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-8-1-3-9(4-2-8)18-11-6-5-10(7-12(11)19(20)21)24(22,23)13(15,16)17/h1-7,18H |
InChI-Schlüssel |
JUWVQFJIHXBYOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


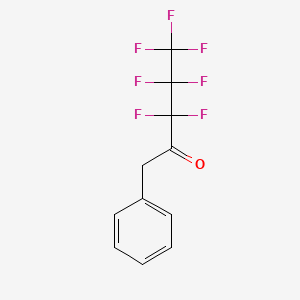
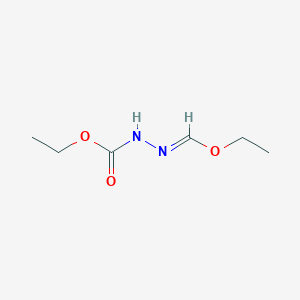
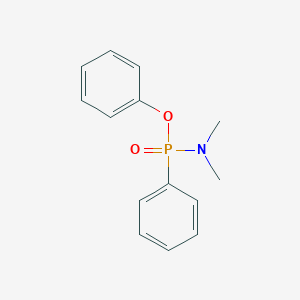
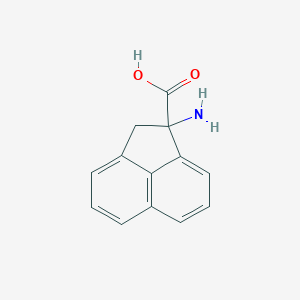
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
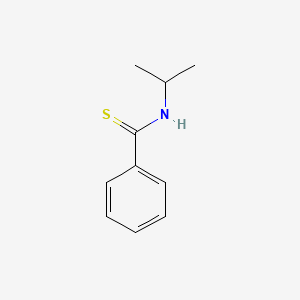
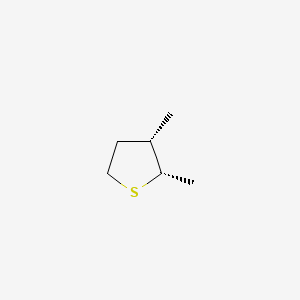
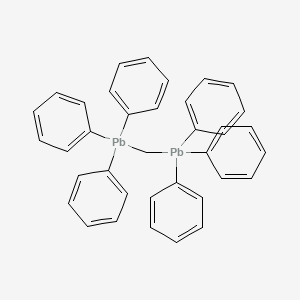
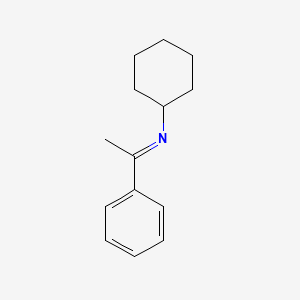
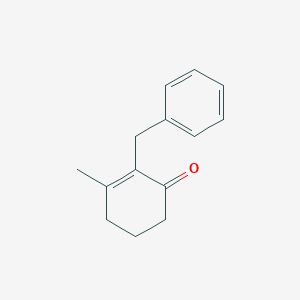
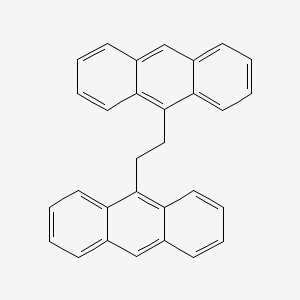
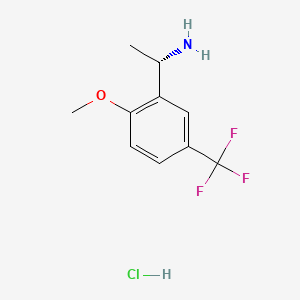
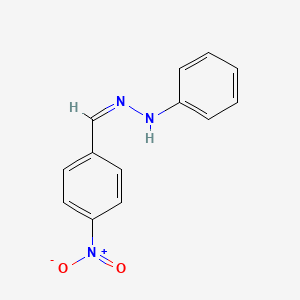
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
